molecular formula C17H21NO B1380040 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol CAS No. 1181746-78-0

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol

Cat. No.: B1380040
CAS No.: 1181746-78-0
M. Wt: 255.35 g/mol
InChI Key: LQSOEPAYZCMLMT-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol is an organic compound that belongs to the class of ethanolamines This compound features a benzylamino group attached to an ethan-1-ol backbone, with a 4-ethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol typically involves the reaction of 4-ethylbenzaldehyde with benzylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of 4-ethylbenzaldehyde reacts with benzylamine to form an imine intermediate, which is subsequently reduced to the desired ethanolamine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of 2-(benzylamino)-1-(4-ethylphenyl)ethanone.

    Reduction: Formation of 2-(benzylamino)-1-(4-ethylphenyl)ethane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with active sites, while the 4-ethylphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Amino)-1-(4-ethylphenyl)ethan-1-ol: Lacks the benzyl group, leading to different reactivity and biological activity.

    2-(Benzylamino)-1-phenylethan-1-ol: Lacks the ethyl group on the phenyl ring, affecting its hydrophobic interactions.

    2-(Benzylamino)-1-(4-methylphenyl)ethan-1-ol: Contains a methyl group instead of an ethyl group, altering its steric and electronic properties.

Uniqueness

2-(Benzylamino)-1-(4-ethylphenyl)ethan-1-ol is unique due to the presence of both the benzylamino and 4-ethylphenyl groups, which confer distinct steric and electronic characteristics

Properties

IUPAC Name

2-(benzylamino)-1-(4-ethylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-14-8-10-16(11-9-14)17(19)13-18-12-15-6-4-3-5-7-15/h3-11,17-19H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSOEPAYZCMLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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